molecular formula C21H23NO5S B195318 3-Demethylthiocolchicine CAS No. 87424-25-7

3-Demethylthiocolchicine

Cat. No.: B195318
CAS No.: 87424-25-7
M. Wt: 401.5 g/mol
InChI Key: PKYOHQGXPPVIGD-HNNXBMFYSA-N
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Description

3-Demethylthiocolchicine is a derivative of thiocolchicine, which itself is a modified form of colchicine. Colchicine is a well-known pseudoalkaloid derived from the plant Colchicum autumnale, commonly known as meadow saffron. Colchicine has been used for centuries to treat various ailments, including gout and inflammation. This compound is of particular interest due to its potential therapeutic applications, especially in cancer treatment, owing to its ability to bind to tubulin and inhibit microtubule polymerization .

Mechanism of Action

Target of Action

The primary target of 3-Demethylthiocolchicine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

This compound interacts with tubulin in a similar way to colchicine . It binds to a single site on the β-subunit of the tubulin heterodimer . This binding inhibits tubulin assembly and suppresses microtubule dynamics . The compound also shows anti-inflammatory activity and antimitotic effect .

Biochemical Pathways

The binding of this compound to tubulin disrupts the normal function of microtubules. This disruption affects various cellular processes that rely on microtubules, including cell division and intracellular transport . The compound’s anti-inflammatory activity may also influence various biochemical pathways involved in inflammation .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in the context of thiocolchicoside, from which it is a degradation product . After oral administration, the drug is rapidly absorbed from the gastrointestinal tract, with peak levels detected within 1 hour in most subjects . Elimination is rapid, with mean residence time (MRT) values of 5-6 hours .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of tubulin assembly, suppression of microtubule dynamics, and potential anti-inflammatory effects . These effects can disrupt cell division and intracellular transport, potentially leading to cell death .

Action Environment

These factors include temperature, pH, and the presence of other substances that can interact with the drug

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Demethylthiocolchicine can be synthesized through the regioselective demethylation of thiocolchicine. The process involves the selective removal of a methyl group from the methoxy position on the thiocolchicine molecule. One common method involves the use of potassium carbonate in acetone at room temperature, leading to the formation of this compound with a yield of approximately 40% .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process would involve scaling up the reaction conditions, ensuring proper control of temperature, pressure, and reagent concentrations to achieve consistent yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Demethylthiocolchicine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can produce a variety of alkylated or acylated analogs .

Scientific Research Applications

3-Demethylthiocolchicine has several scientific research applications, including:

Comparison with Similar Compounds

    Colchicine: The parent compound, known for its high affinity for tubulin and potent antimitotic activity.

    Thiocolchicine: A derivative of colchicine with modifications that enhance its stability and reduce toxicity.

    2-Demethylthiocolchicine: Another demethylated analog with similar biological properties but different binding affinities and toxicities.

Uniqueness: 3-Demethylthiocolchicine is unique in its balance of efficacy and reduced toxicity compared to colchicine. It retains the ability to bind to tubulin and inhibit microtubule polymerization but with a lower risk of adverse effects, making it a promising candidate for further development as a therapeutic agent .

Properties

IUPAC Name

N-[(7S)-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(25)20(26-2)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYOHQGXPPVIGD-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80236340
Record name 3-Demethylthiocolchicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80236340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87424-25-7
Record name 3-Demethylthiocolchicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87424-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Demethylthiocolchicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087424257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Demethylthiocolchicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80236340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Demethylthiocolchicine
Source European Chemicals Agency (ECHA)
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Record name 3-DESMETHYLTHIOCOLCHICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18LC87Z10L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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